molecular formula C14H10N4O3 B12073114 4-amino-3-nitro-1-phenyl-1,8-naphthyridin-2(1H)-one

4-amino-3-nitro-1-phenyl-1,8-naphthyridin-2(1H)-one

Cat. No.: B12073114
M. Wt: 282.25 g/mol
InChI Key: BSBFDLBBHZCQDH-UHFFFAOYSA-N
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Description

4-amino-3-nitro-1-phenyl-1,8-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-nitro-1-phenyl-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of a nitro group to the naphthyridine ring.

    Amination: Conversion of a nitro group to an amino group.

    Phenylation: Introduction of a phenyl group to the naphthyridine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: Reduction reactions could convert the nitro group to an amino group.

    Substitution: Various substitution reactions could occur, where functional groups on the naphthyridine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso derivatives, while reduction could produce amino derivatives.

Scientific Research Applications

4-amino-3-nitro-1-phenyl-1,8-naphthyridin-2(1H)-one may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for its biological activity.

    Industry: Use in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-3-nitro-1-phenyl-1,8-naphthyridin-2(1H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, inhibiting or activating specific pathways, and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-nitro-1-phenyl-1,8-naphthyridine
  • 4-amino-3-nitro-1-phenyl-quinoline
  • 4-amino-3-nitro-1-phenyl-isoquinoline

Properties

Molecular Formula

C14H10N4O3

Molecular Weight

282.25 g/mol

IUPAC Name

4-amino-3-nitro-1-phenyl-1,8-naphthyridin-2-one

InChI

InChI=1S/C14H10N4O3/c15-11-10-7-4-8-16-13(10)17(9-5-2-1-3-6-9)14(19)12(11)18(20)21/h1-8H,15H2

InChI Key

BSBFDLBBHZCQDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=C(C2=O)[N+](=O)[O-])N

Origin of Product

United States

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